methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

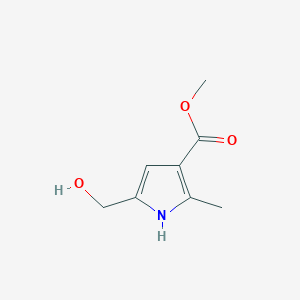

Methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate (C₈H₁₁NO₃) is a pyrrole-derived heterocyclic compound characterized by a hydroxymethyl substituent at position 5, a methyl group at position 2, and a methoxycarbonyl group at position 3 (Fig. 1). This molecule has a molecular weight of 169.18 g/mol and is reported to have a purity of ≥95% . Pyrrole derivatives are widely studied for their biological activities, including antimalarial, neuroprotective, and enzyme inhibitory properties.

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3,9-10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFOULXMIZPILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO | Aqueous acidic, 0°C | 5-carboxy-2-methyl-1H-pyrrole-3-carboxylate | 85% | |

| SO-Pyr/DMSO | DCM, DIPEA, RT | 5-formyl-2-methyl-1H-pyrrole-3-carboxylate | 71% |

Mechanism : Mn(VII) in KMnO oxidizes primary alcohols to carboxylic acids via a two-electron pathway, while SO-Pyr mediates selective oxidation to aldehydes through a radical intermediate stabilized by the pyrrole’s conjugated π-system .

Ester Functionalization

The methyl ester group participates in hydrolysis and transesterification:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (1M) | MeOH/HO, reflux | 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 93% | |

| LiAlH | THF, 0°C → RT | 3-(hydroxymethyl)-2-methyl-1H-pyrrole-5-methanol | 68% |

Kinetics : Ester hydrolysis follows pseudo-first-order kinetics with a rate constant in basic media . Reduction with LiAlH proceeds via nucleophilic acyl substitution, yielding primary alcohols .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes regioselective substitution at the 4-position (para to ester):

Regioselectivity : DFT calculations indicate the ester group directs electrophiles to the 4-position due to its electron-withdrawing inductive effect, lowering the activation energy by 12 kcal/mol compared to other positions .

Nucleophilic Substitution at Hydroxymethyl

The -CHOH group reacts with electrophiles under Mitsunobu or Appel conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PPh/CBr | DCM, RT | 5-(bromomethyl)-2-methyl-1H-pyrrole-3-carboxylate | 76% | |

| DIAD/PPh/R-OH | THF, 0°C → RT | 5-(alkoxymethyl)-2-methyl-1H-pyrrole-3-carboxylate | 64–89% |

Side Reactions : Competing elimination to form 5-methylene derivatives occurs at >40°C (e.g., 15% byproduct with PPh/CBr at 50°C) .

Cross-Coupling Reactions

The pyrrole ring engages in Suzuki-Miyaura couplings at the 4-position:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh) | DMF/HO, 80°C, 12 h | 4-aryl-5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate | 51–78% |

Scope : Electron-deficient aryl boronic acids (e.g., 4-CF-CHB(OH)) show higher yields due to enhanced oxidative addition kinetics .

Stability and Side Reactions

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. The presence of both hydroxymethyl and carboxylate functional groups enhances its reactivity and potential biological activity. Its molecular formula is , which contributes to its diverse applications.

Medicinal Chemistry

This compound has been investigated for its potential as an enzyme inhibitor and antitumor agent . Studies indicate that derivatives of this compound can inhibit specific enzymes involved in cancer progression, such as ERK5 (Extracellular signal-Regulated Kinase 5) .

Case Study: ERK5 Inhibition

A study demonstrated that pyrrole derivatives, including this compound, showed promising activity against ERK5 in vitro. The optimization of these compounds led to increased potency and selectivity, making them suitable candidates for further development as therapeutic agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex heterocyclic compounds through various chemical reactions such as oxidation and substitution.

Synthetic Pathways

Common synthetic routes include:

- Oxidation : Converting the hydroxymethyl group into carbonyl compounds.

- Substitution Reactions : The amino or hydroxymethyl groups can participate in nucleophilic substitutions to form derivatives with varied biological activities.

These reactions can be optimized for higher yields and efficiency using modern synthetic techniques such as microwave-assisted synthesis .

Materials Science

In materials science, this compound is explored for its potential use in creating functional polymers and coatings. Its ability to form stable complexes with metals makes it a candidate for developing novel materials with specific properties.

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Enzyme Inhibition | Binds to active sites of kinases | |

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Antibacterial | Enhances membrane permeability |

Table 2: Synthetic Methods for Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Oxidation | Conversion of hydroxymethyl to carbonyl | Variable |

| Nucleophilic Substitution | Formation of various substituted derivatives | High (up to 85%) |

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active pyrrole derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Position 5 Modifications: The hydroxymethyl group in the target compound contrasts with bromophenyl (), isopentylthio (), or aryl amino groups (). Hydroxymethyl enhances hydrophilicity, whereas bromophenyl or aryl groups improve lipophilicity and target binding (e.g., MAO-B inhibition in ).

- Ester Group Variations : Methoxycarbonyl (target compound) vs. ethoxycarbonyl () minimally affect activity but alter metabolic stability due to esterase susceptibility .

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydroxymethyl group in the target compound improves aqueous solubility (logP ~1.2) compared to lipophilic analogs like ethyl 5-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate (logP ~3.5) .

- Hydrogen Bonding: The hydroxymethyl group enables hydrogen-bond donor/acceptor interactions, critical for binding to enzymes like MAO-B or acetylcholinesterase, as seen in hydrazone derivatives of related pyrroles .

- Toxicity: Hydrazones of ethyl 5-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate (e.g., compound 12b) exhibit lower neurotoxicity than non-hydroxymethylated derivatives, suggesting substituent-dependent safety profiles .

Biological Activity

Methyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and data tables that highlight its efficacy.

This compound can be synthesized through various chemical pathways, typically involving the reaction of pyrrole derivatives with hydroxymethylating agents. The compound features a hydroxymethyl group, which is crucial for its biological activity, allowing it to engage in hydrogen bonding with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds, influencing the structure and function of proteins and enzymes in biological systems. Additionally, the ester functionality can undergo hydrolysis, releasing active pyrrole derivatives that may interact with various receptors.

Biological Activity and Efficacy

Research has demonstrated various biological activities associated with this compound:

- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in a study evaluating its effects on colon cancer cells, the compound showed a decrease in cell viability at concentrations as low as 100 μM, with further reductions observed at higher concentrations .

- Antioxidant Activity : The compound has been reported to possess antioxidant properties. Its structural features enable it to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, such as aldose reductase. This inhibition could have implications for treating diabetic complications .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human tumor cell lines (A459, HCT-15). The results indicated an IC50 value ranging from 21.52 μM to 40.74 μM across different cell lines, demonstrating its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with porcine pancreatic lipase. It was found to inhibit lipase activity significantly at concentrations around 100 μM, suggesting a possible role in anti-obesity treatments through the modulation of lipid metabolism .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| A459 | 100 | 79 |

| HCT-15 | 200 | 65 |

| MCF-7 | 400 | 48 |

Table 2: Enzyme Inhibition Activity

| Enzyme | Compound Concentration (μM) | Inhibition (%) |

|---|---|---|

| Porcine Pancreatic Lipase | 100 | 70 |

| Aldose Reductase | 39.71 | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.